N-(1-cyano-3-methylbutyl)-2-[(5-cyanopyridin-2-yl)(methyl)amino]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1-cyano-3-methylbutyl)-2-[(5-cyanopyridin-2-yl)(methyl)amino]acetamide, commonly known as CCMI, is a chemical compound that has garnered significant attention in scientific research. CCMI is a potent inhibitor of phosphodiesterase 4 (PDE4), an enzyme that plays a crucial role in various physiological processes. The chemical structure of CCMI comprises a cyano group, a pyridine ring, and an acetamide group, making it a unique and promising compound for research purposes.
Wirkmechanismus
CCMI exerts its pharmacological effects by inhibiting the activity of N-(1-cyano-3-methylbutyl)-2-[(5-cyanopyridin-2-yl)(methyl)amino]acetamide. This compound is an enzyme that degrades cyclic adenosine monophosphate (cAMP), a second messenger molecule that regulates various physiological processes. By inhibiting this compound, CCMI increases the levels of cAMP, which leads to downstream effects such as the inhibition of pro-inflammatory cytokines and the activation of anti-inflammatory pathways.
Biochemical and Physiological Effects:
CCMI has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that CCMI inhibits the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). CCMI has also been shown to inhibit the proliferation of cancer cells and induce apoptosis, making it a promising candidate for cancer therapy.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using CCMI in lab experiments include its potency and specificity for N-(1-cyano-3-methylbutyl)-2-[(5-cyanopyridin-2-yl)(methyl)amino]acetamide inhibition. CCMI has been shown to be a more potent inhibitor of this compound than other this compound inhibitors, such as rolipram. The selectivity of CCMI for this compound also reduces the risk of off-target effects. However, the limitations of using CCMI in lab experiments include its complex synthesis method and the potential for toxicity at high concentrations.
Zukünftige Richtungen
There are several future directions for the research of CCMI. One potential area of research is the use of CCMI in the treatment of neurodegenerative diseases. Studies have shown that N-(1-cyano-3-methylbutyl)-2-[(5-cyanopyridin-2-yl)(methyl)amino]acetamide inhibitors can improve cognitive function in animal models of Alzheimer's disease. Another potential area of research is the development of more potent and selective this compound inhibitors based on the chemical structure of CCMI. Additionally, the use of CCMI in combination with other drugs for cancer therapy is an area of ongoing research.
In conclusion, CCMI is a promising compound for scientific research due to its potent inhibition of this compound and potential therapeutic applications. Its complex synthesis method and potential toxicity at high concentrations are limitations that need to be addressed. Future research on CCMI may lead to the development of novel therapeutics for various diseases.
Synthesemethoden
CCMI is synthesized through a multistep process that involves the reaction of several chemical reagents. The synthesis method of CCMI is complex and requires a high level of expertise in organic chemistry. The synthesis process involves the reaction of 2-(methylamino)pyridine-5-carboxylic acid with N-(1-cyano-3-methylbutyl)imidazole, followed by the addition of acetyl chloride to form CCMI.
Wissenschaftliche Forschungsanwendungen
CCMI has been extensively studied for its potential therapeutic applications. The inhibition of N-(1-cyano-3-methylbutyl)-2-[(5-cyanopyridin-2-yl)(methyl)amino]acetamide by CCMI has been shown to have anti-inflammatory, anti-tumor, and anti-depressant properties. CCMI has also been studied for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
Eigenschaften
IUPAC Name |
N-(1-cyano-3-methylbutyl)-2-[(5-cyanopyridin-2-yl)-methylamino]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N5O/c1-11(2)6-13(8-17)19-15(21)10-20(3)14-5-4-12(7-16)9-18-14/h4-5,9,11,13H,6,10H2,1-3H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGVZHNPYAGRKOP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C#N)NC(=O)CN(C)C1=NC=C(C=C1)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.